Exelon

描述

Synthesis Analysis

The synthesis of compounds like Exelon often involves complex chemical reactions aimed at achieving a specific molecular structure. While the direct synthesis of Exelon is not detailed in the provided studies, the principles of synthesis analysis can be seen in works related to the exergy analysis of industrial processes, such as ammonia production, which emphasizes the importance of process design and optimization for efficient synthesis (Kirova-Yordanova, 2004; Sorin, Hammache, & Diallo, 2000). These principles can be applied to the synthesis of various compounds, including pharmaceuticals like Exelon, highlighting the role of exergy efficiency and design parameters in chemical synthesis.

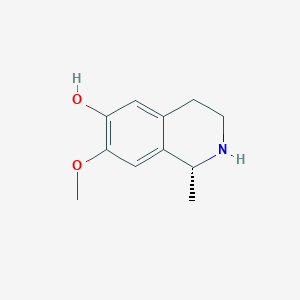

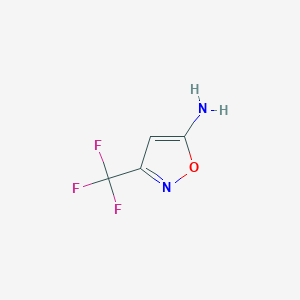

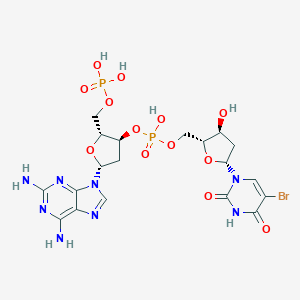

Molecular Structure Analysis

The molecular structure of a compound defines its chemical behavior and interactions. Advanced techniques such as EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy allow for detailed analysis of molecular structures, providing insights into the size, coordination number, and structural arrangement of atoms within a nanoparticle or compound (Frenkel et al., 2005). Such analyses are crucial for understanding the properties and potential applications of Exelon at a molecular level.

Chemical Reactions and Properties

Exelon's chemical reactions and properties are influenced by its molecular structure. Studies on similar compounds emphasize the importance of understanding the chemical reactions involved in their synthesis and the resultant properties. For instance, the synthesis and characterization of thiol-stabilized gold nanoparticles highlight the impact of chemical synthesis conditions on the physical and chemical properties of nanoparticles (Frenkel et al., 2005). Such insights are valuable for predicting how Exelon interacts in biological systems or chemical processes.

科学研究应用

Medical Applications :

- Exelon has shown efficacy in improving cognitive functions in Alzheimer's and vascular dementia patients, as well as in patients with mental disorders treated by stereotactic neurosurgery. It enhances scores on the Mini-Mental State Examination (MMSE) and affects various biomarkers like TGF-α, IGF-1, and ICAM-1 (Wu Li-hua, 2007); (W. Xuelian, 2012).

- In patients with Parkinson's disease dementia and those with residual schizophrenia, rivastigmine has been found to improve cognitive and behavioral functions (A. Brett, 2004); (S. Djordjević & S. Japalak, 2010).

Pharmacological Research :

- The Exelon® Patch, a transdermal product of rivastigmine, has been used as a model for developing in vitro release tests for transdermal patches. This research is significant for the pharmaceutical industry in ensuring the quality and efficacy of transdermal drug delivery systems (Alice Simon et al., 2017).

Environmental Impact :

- Exelon Corporation has taken initiatives to reduce greenhouse gas emissions, engaging in strategic environmental management and involving employees in sustainability goals. This includes aiming to abate millions of metric tons of emissions annually (Christopher D. Gould et al., 2016); (Howard N. Karesh, 2010).

Nuclear Technology :

- In the realm of nuclear technology, Exelon's Limerick Generating Station was targeted for research to support a safety-related digital upgrade. This project aimed to enhance plant safety, reliability, and operational performance (P. Hunton et al., 2022).

Neuroscience and Biochemistry :

- Rivastigmine has been studied for its impact on APP processing, suggesting its potential role in modifying Alzheimer's disease pathways (B. Ray et al., 2020).

- It is also noted for its interaction with cholinesterases, relevant to its therapeutic role in Alzheimer's disease (P. Bar-on et al., 2002).

Safety and Efficacy :

- Studies have shown that rivastigmine is generally well tolerated and effective in slowing cognitive decline in Alzheimer's disease over several weeks of treatment. However, it should be used with caution in patients with certain heart conditions due to potential side effects like bradycardia (A. Bilikiewicz et al., 2002); (Xixi Amley et al., 2010).

安全和危害

Exelon’s nuclear facilities adhere to strict safety protocols to prevent accidents, radiation exposure, and environmental contamination. However, nuclear energy inherently carries risks, necessitating robust safety measures.

未来方向

Exelon faces challenges related to the transition to cleaner energy sources, grid modernization, and regulatory changes. Its future direction involves:

- Renewable Investments : Expanding renewable energy portfolios.

- Grid Resilience : Enhancing grid infrastructure.

- Carbon Reduction : Meeting emission reduction targets.

属性

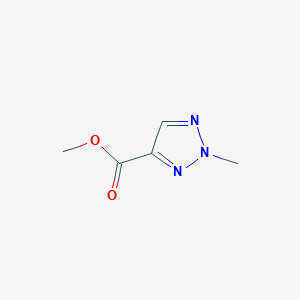

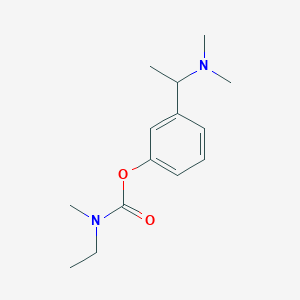

IUPAC Name |

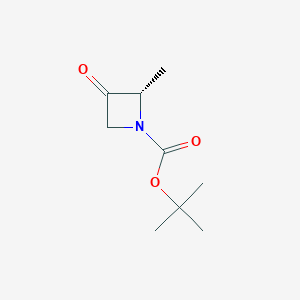

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVMFMHYUFZWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274453, DTXSID40861278 | |

| Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exelon | |

CAS RN |

105601-20-5 | |

| Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)